Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate
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Overview
Description
Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a sulfanylacetate group attached to a nitrophenyl ring, which is further substituted with a methylsulfonyl group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylsulfonyl-2-nitrophenylthiol with propan-2-yl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its bioactive functional groups.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate involves its interaction with biological targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methylsulfonyl group can modulate the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems. The sulfanylacetate group can participate in covalent bonding with target proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
2-(4-Methylsulfonyl-2-nitrophenyl)acetic acid: Shares structural similarities and exhibits similar chemical reactivity.
Uniqueness
Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S2/c1-8(2)19-12(14)7-20-11-5-4-9(21(3,17)18)6-10(11)13(15)16/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHKTIZOQRTPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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